1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a chemical compound classified as a piperazine derivative. It is notable for its structural characteristics and potential pharmacological applications. The compound features a pyrimidine ring attached to a piperazine moiety, which contributes to its biological activity.
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with piperazine. It falls under the category of heterocyclic compounds, which are important in medicinal chemistry due to their diverse biological activities. Specifically, it is recognized for its potential use in pharmaceutical applications, particularly in the development of anxiolytic and antidepressant medications .
The synthesis of 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the following steps:
The reaction conditions are critical for optimizing yield and minimizing by-products. The use of a controlled temperature and appropriate solvent can significantly impact the efficiency of the synthesis process.
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing new compounds with enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with neurotransmitter receptors. Specifically, it has been shown to act as an antagonist at the α₂-adrenergic receptor, which plays a role in regulating neurotransmitter release. Additionally, it exhibits partial agonist activity at the 5-HT₁A receptor, influencing serotonin pathways .
The binding affinity (K_i values) indicates that it has a significant interaction with these receptors:
These interactions suggest potential therapeutic effects in mood regulation and anxiety reduction.
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is typically characterized by:
Key chemical properties include:
These properties are crucial for handling and storage considerations in laboratory settings.
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride has several applications in scientific research:
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride (CAS: 2361852-21-1) is a chemically modified piperazine derivative with the molecular formula C₈H₁₂Cl₂N₄O and a molecular weight of 251.12 g/mol [5] [8]. Its structure features a pyrimidine ring linked to a piperazin-2-one moiety, where the carbonyl group replaces one methylene unit of classic piperazines. The dihydrochloride salt form enhances aqueous solubility—critical for analytical and pharmacological applications [6]. This compound represents both a synthetic intermediate and a degradation product/metabolite of azapirone-class anxiolytics, bridging synthetic chemistry and pharmaceutical quality control. Its IUPAC name, 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride, and SMILES notation (O=C1N(C2=NC=CC=N2)CCNC1.Cl.Cl
) provide precise identifiers for chemical databases [5] [8].
Pyrimidinylpiperazine derivatives emerged as pharmacophores in the 1980s with the development of azapirone anxiolytics. The core scaffold, 1-(2-pyrimidinyl)piperazine (1-PP), served as the active metabolite of drugs like buspirone, gepirone, and tandospirone [1] [4]. Early research revealed that 1-PP contributes significantly to the pharmacology of parent drugs through α₂-adrenoceptor antagonism (Kᵢ = 7.3–40 nM) and partial 5-HT₁A agonism (Kᵢ = 414 nM) [1] [9]. This dual activity influenced neurotransmitter systems implicated in anxiety and depression, positioning 1-PP as a template for psychotropic drug design.
Table 1: Azapirones Metabolizing to 1-PP and Their Therapeutic Applications
Azapirone Drug | Primary Indication | Metabolite | Key Pharmacological Target |
---|---|---|---|
Buspirone | Generalized Anxiety Disorder | 1-PP | 5-HT₁A partial agonist |
Gepirone | Major Depressive Disorder | 1-PP | 5-HT₁A agonist |
Tandospirone | Anxiety (Japan) | 1-PP | 5-HT₁A partial agonist |
Ipsapirone | Experimental anxiolytic | 1-PP | 5-HT₁A partial agonist |
Data consolidated from [1] [2] [4]
In the 2010s, medicinal chemists exploited the 1-PP scaffold to develop novel agents with refined selectivity. For example, derivatives like 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates were synthesized as monoamine oxidase inhibitors (MAOIs), aiming to overcome limitations of classical antidepressants [3] [7]. Compound 2j (IC₅₀ = 23.10 µM for MAO-A) demonstrated that strategic modifications could enhance target specificity while retaining the pyrimidinylpiperazine backbone [7].
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is pharmacologically relevant as an analytical impurity and degradant in buspirone hydrochloride formulations. Buspirone hydrochloride (CAS: 33386-08-2), a first-line azapirone anxiolytic, undergoes hepatic metabolism to 1-PP, but hydrolytic degradation can yield the lactam derivative 1-(pyrimidin-2-yl)piperazin-2-one [2] [6]. This transformation occurs via ring contraction, where the terminal amine of 1-PP cyclizes to form a stable 6-membered lactam. The dihydrochloride salt stabilizes this structure for detection.
Table 2: Analytical and Stability Profile of 1-(Pyrimidin-2-yl)piperazin-2-one Dihydrochloride
Property | Value/Characteristic | Analytical Method |
---|---|---|
Solubility in Water | High (due to dihydrochloride salt) | Equilibrium solubility assay |
Stability under pH 7.4 | Degrades to 1-PP via hydrolysis | HPLC-UV monitoring |
Detection in Buspirone | ≤0.1% w/w (Pharmaceutical limits) | Ion-pair chromatography |
MAO-A Inhibition (IC₅₀) | Not significant (cf. derivative 2j = 23 µM) | Fluorometric assay |
As an impurity, this compound lacks the intrinsic activity of 1-PP at α₂-adrenoceptors or 5-HT₁A receptors due to loss of the basic piperazine nitrogen (converted to amide) [5] [8]. However, its presence in buspirone formulations necessitates rigorous monitoring because:
Structurally, 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride diverges from classical azapirones through its piperazin-2-one (lactam) ring. This modification alters receptor engagement compared to 1-PP-containing azapirones:
Key Structural Comparisons:
Table 3: Structural and Functional Contrast with Azapirones
Feature | Azapirones (e.g., Buspirone) | 1-(Pyrimidin-2-yl)piperazin-2-one |
---|---|---|
Piperazine Ring | Fully saturated with two NH groups | Contains a carbonyl (lactam) |
5-HT₁A Affinity | High (Partial/full agonism) | Negligible (Loss of basic nitrogen) |
α₂-Adrenoceptor Role | Antagonist (via 1-PP metabolite) | No activity |
Metabolic Role | Parent drug → 1-PP | Buspirone degradant |
Functionally, this compound serves as a diagnostic probe rather than a therapeutic agent:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9